molecular formula C20H17ClN4OS B4800577 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4800577
M. Wt: 396.9 g/mol
InChI Key: FLLOUZXREJIPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is a bicyclic structure known for its biological activity, and is further functionalized with benzylsulfanyl and pyrazolyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyrazolyl moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The benzylsulfanyl and pyrazolyl groups enhance its binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
  • 2-(BENZYLSULFANYL)-3-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
  • 2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-IMIDAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

Uniqueness

2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c21-16-12-22-24(13-16)10-11-25-19(26)17-8-4-5-9-18(17)23-20(25)27-14-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOUZXREJIPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
2-(BENZYLSULFANYL)-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.